molecular formula C14H18N2OS B2934477 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide CAS No. 326025-15-4

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide

Cat. No. B2934477
CAS RN: 326025-15-4
M. Wt: 262.37
InChI Key: SGKQBLUYLYFAPF-FYWRMAATSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity . Unfortunately, the specific molecular structure of “N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide” is not available in the sources I found.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. These compounds offer enhanced stability and higher inhibition efficiencies, suggesting their potential application in protecting metals against corrosion. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces through both physical and chemical means. Theoretical studies using density functional theory (DFT) help understand the correlation between their structural properties and inhibition performance (Hu et al., 2016).

Antitumor and Antimalarial Activity

The synthesis of gold(I) complexes with benzothiazole-derived ligands has been explored for potential antitumor and antimalarial applications. Preliminary studies assessing these compounds indicate their medicinal value, with modifications in the ligands showing variations in their biological activity. Such research provides a foundation for developing new therapeutic agents based on benzothiazole derivatives (Coetzee et al., 2011).

Synthesis of Heterocyclic Compounds

Benzothiazole and its derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds. These synthetic methodologies enable the production of complex structures with potential pharmaceutical applications, highlighting the versatility of benzothiazole derivatives in organic synthesis. The development of novel compounds through these methods could lead to new therapeutic agents with varied biological activities (Denisenko et al., 2011).

Luminescent Materials

Research into benzothiazole derivatives has also extended into the development of luminescent materials. Certain derivatives exhibit bright luminescence in different colors, making them suitable for applications in white light emission technologies. By doping these compounds into polymer matrices, white-light emitting devices with desired chromaticity coordinates can be fabricated, demonstrating the potential of benzothiazole derivatives in optoelectronic applications (Lu et al., 2017).

Antimicrobial and Anticancer Agents

The antimicrobial and anticancer activities of benzothiazole derivatives have been extensively investigated. Some derivatives have shown significant activity against various cancer cell lines and pathogenic microbes. The structural features of these compounds play a crucial role in their biological activities, providing insights into the design of new therapeutic agents with enhanced efficacy (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9-6-7-10-11(8-9)18-13(16(10)5)15-12(17)14(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQBLUYLYFAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide

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